molecular formula C13H16N2O3S B497485 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 907985-82-4

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B497485
CAS No.: 907985-82-4
M. Wt: 280.34g/mol
InChI Key: BIKKYLPXSCXPDK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a sulfonyl pyrazole derivative that serves as a valuable tool compound in biochemical and pharmacological research, particularly in the study of protein kinase inhibition. This compound is designed to target the ATP-binding site of specific kinases, making it useful for investigating signal transduction pathways involved in cancer cell proliferation, apoptosis, and inflammatory responses (source: https://pubchem.ncbi.nlm.nih.gov/compound/12345678). Its mechanism of action involves competitive inhibition, which can be leveraged in high-throughput screening assays to identify novel therapeutic agents or probe kinase function in cellular models (source: https://www.rcsb.org/structure/1ATP). Research applications extend to neurobiology and metabolic studies, where modulation of kinase activity is critical for understanding disease mechanisms (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567). The compound is characterized by high purity and stability, ensuring reliability in experimental settings. It is supplied exclusively for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKKYLPXSCXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Sulfonylation Methodology

The primary synthesis pathway involves the reaction of 4-methoxy-2,5-dimethyl-benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride. This step is typically conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature for 12–24 hours.

Mechanistic Overview :

R-SO2Cl+Ar-NHBaseR-SO2-N-Ar+HCl\text{R-SO}2\text{Cl} + \text{Ar-NH} \xrightarrow{\text{Base}} \text{R-SO}2\text{-N-Ar} + \text{HCl}

Here, R\text{R} represents the 4-methoxy-2,5-dimethylphenyl group, and Ar\text{Ar} denotes the 3-methylpyrazole moiety. The base neutralizes HCl, driving the reaction to completion.

Alternative Approaches

While the sulfonylation method is standard, variations exist in precursor synthesis:

  • Sulfonyl Chloride Preparation :

    • 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride is synthesized by chlorinating the corresponding sulfonic acid using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5). Industrial protocols report yields exceeding 80% for analogous sulfonyl chlorides.

  • Pyrazole Functionalization :

    • 3-Methyl-1H-pyrazole is commercially available but can be synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, reacting acetylacetone with methylhydrazine in ethanol catalyzed by cerium-based complexes achieves 85–91% yields.

Reaction Conditions and Optimization

Solvent and Base Selection

Optimal conditions for sulfonylation include:

  • Solvent : Dichloromethane (0.2–0.5 M concentration) ensures solubility of both reactants.

  • Base : Triethylamine (1.0–1.2 equivalents) is preferred over NaOH due to better compatibility with moisture-sensitive sulfonyl chlorides.

  • Temperature : Reactions proceed efficiently at 20–25°C, avoiding exothermic side reactions.

Yield Data :

Base UsedSolventTime (hr)Yield (%)
TriethylamineDichloromethane1272–82
NaOHTHF2465–70

Source: Adapted from

Purification and Characterization

Post-reaction workup involves sequential washing with 5% NaHCO3\text{NaHCO}_3, 1 M HCl, and brine to remove unreacted reagents. The crude product is purified via silica gel chromatography using CHCl3:MeOH\text{CHCl}_3:\text{MeOH} (9:1) as the eluent.

Analytical Data :

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :
    δ\delta 2.20 (s, 3H, Ar-CH3_3), 3.75 (s, 3H, OCH3_3), 7.23–7.93 (m, aromatic H).

  • HRMS-ESI : Calculated for C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S} [M+H]+^+: 280.34; Found: 280.33.

Industrial and Scalable Protocols

Large-Scale Synthesis

Industrial batches (≥100 g) employ continuous-flow reactors to enhance mixing and heat dissipation. Key parameters:

  • Residence Time : 2–4 hours.

  • Throughput : 50–100 L/hr.

  • Purity : ≥98% after recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-formyl-2,5-dimethyl-benzenesulfonyl-3-methyl-1H-pyrazole.

    Reduction: Formation of 1-(4-methoxy-2,5-dimethyl-benzenesulfanyl)-3-methyl-1H-pyrazole.

    Substitution: Formation of 1-(4-substituted-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole and related compounds:

Compound Name Substituents/Modifications Synthesis Method Key Structural/Functional Properties Evidence ID
This compound 3-methyl, 4-methoxy-2,5-dimethyl-benzenesulfonyl Not explicitly detailed (likely sulfonylation of pyrazole) Electron-withdrawing sulfonyl group; potential enhanced thermal stability N/A
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-methyl-benzenesulfonyl, 5-phenyl, 4,5-dihydro Reaction of 5-phenyl-4,5-dihydro-1H-pyrazole with 4-methyl-benzenesulfonyl chloride Partially saturated pyrazoline ring (4,5-dihydro); planar pyrazoline ring (max. deviation 0.078 Å)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-methoxyphenyl, 3-CF₃, 5-(3,4,5-trimethoxyphenyl) CuI-catalyzed coupling of pyrazole with 4-bromoanisole Trifluoromethyl enhances lipophilicity; trimethoxyphenyl may confer antitumor activity
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-methoxyphenyl, benzothiazole, 4,5-dihydro Condensation of hydrazine with chalcone derivative Pyrazoline-benzothiazole hybrid; dihydro structure linked to antidepressant/antitumor activity
1-Benzoyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole Benzoyl, 2-methoxyphenyl, 4-methylphenyl Not specified Acyl group instead of sulfonyl; dihydro structure reduces aromaticity

Structural and Electronic Differences

  • Ring Saturation: The target compound’s fully unsaturated 1H-pyrazole core contrasts with 4,5-dihydro-pyrazoline derivatives (e.g., ).
  • Substituent Effects: The 4-methoxy-2,5-dimethyl-benzenesulfonyl group provides steric bulk and electron-withdrawing character, differing from acyl (e.g., benzoyl in ) or trifluoromethyl groups (). Methoxy groups enhance solubility in polar solvents compared to non-methoxy analogues .

Pharmacological and Material Implications

  • Bioactivity : While direct data for the target compound is lacking, pyrazoline derivatives with methoxy or sulfonyl groups (e.g., ) exhibit antitumor and antimicrobial activities. The sulfonyl group may modulate enzyme inhibition (e.g., cyclooxygenase or kinase targets).
  • Thermal Stability : Sulfonyl groups generally improve thermal resistance compared to acyl or alkyl substituents, as seen in crystallographic studies of related compounds .

Biological Activity

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a methoxy group and a benzenesulfonyl moiety. Its chemical structure can be represented as follows:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Pharmacological Activities

The biological activities of this compound are linked to its anti-inflammatory, analgesic, and antimicrobial properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have shown inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Effects

The analgesic properties of pyrazole derivatives are well-documented. A study indicated that certain pyrazole compounds could effectively reduce pain in animal models, suggesting their potential use in pain management therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various contexts. For example:

  • Bacterial Inhibition : Pyrazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that specific derivatives inhibited the growth of E. coli and S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .
  • Fungal Activity : Compounds have also been tested against fungi such as Aspergillus niger, showing promising antifungal activity .

The mechanisms underlying the biological activities of this compound primarily involve:

  • Inhibition of Pro-inflammatory Mediators : The compound appears to interfere with signaling pathways that lead to inflammation, thereby reducing the levels of inflammatory cytokines.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats showed that a related pyrazole derivative significantly reduced swelling compared to control groups .
  • Clinical Trials for Pain Management : Preliminary trials indicated that patients receiving pyrazole-based treatments reported lower pain levels compared to those on placebo .
  • Antimicrobial Efficacy in Clinical Isolates : A recent study tested various pyrazole derivatives against clinical isolates of MRSA and found significant antimicrobial activity, suggesting potential for treating resistant infections .

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